Penthiopyrad is a broad-spectrum pyrazole carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7). In commercial agriculture and agrochemical formulation, it is primarily procured for its potent inhibition of fungal respiration via complex II in the mitochondrial respiratory chain. Unlike older, broad-spectrum protectants, penthiopyrad offers targeted translaminar and locally systemic activity, making it highly effective against Botrytis, Alternaria, and powdery mildews. For technical buyers and formulators, its distinct physicochemical profile—characterized by low water solubility (1.375 mg/L at pH 7), a melting point of 108.7 °C, and specific lipophilicity—dictates its processing into suspension concentrates (SC) or water-dispersible granules (WG)[1]. These properties ensure stable shelf-life, excellent rainfastness, and reliable field performance, establishing penthiopyrad as a high-value active ingredient in modern integrated pest management (IPM) portfolios.
Procuring alternative SDHI fungicides, such as boscalid or fluxapyroxad, as generic substitutes for penthiopyrad often leads to formulation incompatibilities and altered field pharmacokinetics. While these compounds share the same biochemical target, their physicochemical properties vary drastically; for instance, penthiopyrad exhibits a significantly shorter environmental half-life and a distinct Translocation Stream Concentration Factor (TSCF) compared to boscalid [1]. Substituting a highly persistent SDHI for penthiopyrad can result in unacceptable soil residue carryover and regulatory compliance issues in export-driven crops. Furthermore, differences in lipophilicity (logP) alter how the active ingredient partitions into the plant cuticle versus the xylem, meaning a generic swap can compromise the intended translaminar protection, leading to premature wash-off or suboptimal disease control in critical foliar applications.
Residue management is a critical procurement factor for agrochemicals. Penthiopyrad demonstrates a typical environmental half-life of 32 days, which is substantially shorter than boscalid, which persists with a typical half-life of 200 days [1]. This accelerated degradation profile minimizes long-term soil accumulation and reduces the risk of rotational crop restrictions.
| Evidence Dimension | Typical environmental half-life in soil |
| Target Compound Data | Penthiopyrad: 32 days |
| Comparator Or Baseline | Boscalid: 200 days |
| Quantified Difference | Penthiopyrad degrades >6 times faster than boscalid. |
| Conditions | Standard field soil degradation modeling for crop protection network data |
A shorter half-life allows growers to meet stringent maximum residue limits (MRLs) and export requirements, making penthiopyrad the preferred choice for late-season applications.
The systemic movement of an SDHI is governed by its lipophilicity and Translocation Stream Concentration Factor (TSCF). Penthiopyrad possesses a logP of 3.99 and a TSCF of 0.106, compared to fluxapyroxad (logP = 3.13, TSCF = 0.371) and boscalid (logP = 2.96, TSCF = 0.443) [1]. The higher logP and lower TSCF of penthiopyrad indicate strong binding to the waxy plant cuticle with excellent translaminar (cross-leaf) movement, rather than being rapidly flushed through the xylem.
| Evidence Dimension | Lipophilicity (logP) and TSCF |
| Target Compound Data | Penthiopyrad: logP = 3.99, TSCF = 0.106 |
| Comparator Or Baseline | Boscalid: logP = 2.96, TSCF = 0.443 |
| Quantified Difference | Penthiopyrad has a significantly higher logP and a >4-fold lower TSCF than boscalid. |
| Conditions | Calculated using the Briggs, Bromilow, and Evans equation for translocation stream concentration factors |
Procuring penthiopyrad is optimal for formulations designed for localized, rainfast foliar protection rather than highly systemic, root-to-shoot xylem transport.
In baseline sensitivity testing against unexposed Alternaria alternata isolates, penthiopyrad exhibits superior intrinsic fungicidal activity compared to older SDHIs. Studies show penthiopyrad achieves a mean EC50 of 0.149 µg/mL, whereas boscalid requires a higher concentration with a mean EC50 of 0.188 µg/mL to achieve the same 50% inhibition of mycelial growth [1].
| Evidence Dimension | Mean EC50 for mycelial growth inhibition (Alternaria alternata) |
| Target Compound Data | Penthiopyrad: 0.149 µg/mL |
| Comparator Or Baseline | Boscalid: 0.188 µg/mL |
| Quantified Difference | Penthiopyrad demonstrates a ~20% lower EC50 (higher potency) against baseline isolates. |
| Conditions | In vitro mycelial growth assay on baseline (unexposed) fungal isolates |
Higher intrinsic activity allows formulators to design products with competitive active ingredient loading rates while maintaining robust field efficacy.
Penthiopyrad has a very low water solubility of 1.375 mg/L at pH 7 (20°C)[1]. In contrast to highly soluble agrochemicals that are prone to leaching and require complex encapsulation, penthiopyrad's limited solubility makes it highly processable into stable aqueous suspension concentrates (SC). This physical property ensures the active ingredient remains as finely dispersed crystalline particles, preventing Ostwald ripening during storage.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | Penthiopyrad: 1.375 mg/L (pH 7) |
| Comparator Or Baseline | Highly soluble systemic fungicides (>100 mg/L) |
| Quantified Difference | Penthiopyrad is practically insoluble (<2 mg/L), dictating specific SC or WG formulation pathways. |
| Conditions | Deionized water at 20°C, evaluated for SC formulation stability |
This precise solubility profile allows manufacturers to reliably produce high-loading SC formulations with extended shelf-life and excellent foliar retention.
Due to its short environmental half-life (32 days) compared to boscalid (200 days), penthiopyrad is the active ingredient of choice for formulating late-season fungicides for export-driven specialty crops where strict MRLs and minimal soil carryover are mandatory [1].
Leveraging its low water solubility (1.375 mg/L) and high lipophilicity (logP 3.99), penthiopyrad is ideally suited for SC formulations designed to bind tightly to the waxy plant cuticle [2]. This provides superior rainfastness and localized translaminar protection against Botrytis and Alternaria compared to highly xylem-mobile SDHIs.
In regions where baseline sensitivity to older SDHIs is shifting, penthiopyrad's high intrinsic potency (low EC50) makes it a critical rotational component [3]. It is procured to formulate premixes that break the disease cycle of Alternaria alternata in orchards where older chemistries require unsustainably high application rates.
Environmental Hazard